molecular formula C8H12N2O4 B11957313 Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate CAS No. 7309-66-2

Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate

Cat. No.: B11957313
CAS No.: 7309-66-2
M. Wt: 200.19 g/mol
InChI Key: KJDLFTFRVCJIDE-UHFFFAOYSA-N
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Description

Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate is an organic compound belonging to the class of dihydropyridazines It is characterized by a pyridazine ring with two ester groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate can be synthesized through the photochemical isomerization of dimethyl 1,2-dihydropyridazine-1,2-dicarboxylate . This process involves the use of light to induce the isomerization reaction, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photochemical reactors to facilitate the isomerization process. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyridazine derivatives.

Scientific Research Applications

Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo prototropic isomerization, which involves the rearrangement of hydrogen atoms within the molecule . This process is catalyzed by acids or bases and results in the formation of different isomeric forms with distinct properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the ability to undergo photochemical isomerization. This property makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

CAS No.

7309-66-2

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate

InChI

InChI=1S/C8H12N2O4/c1-13-7(11)9-5-3-4-6-10(9)8(12)14-2/h3-4H,5-6H2,1-2H3

InChI Key

KJDLFTFRVCJIDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC=CCN1C(=O)OC

Origin of Product

United States

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